Arginylproline

Übersicht

Beschreibung

Arginylproline is a dipeptide composed of the amino acids arginine and proline. It is known for its role in reducing intracellular triglyceride levels stimulated by oleic acid through the peptide transporter 1 (PepT1) pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arginylproline can be synthesized through the coupling of arginine and proline using standard peptide synthesis techniques. The process typically involves the activation of the carboxyl group of proline and the subsequent coupling with the amino group of arginine. Common reagents used in this synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Peptide Bond Hydrolysis

The amide bond in arginylproline is susceptible to hydrolysis under acidic, basic, or enzymatic conditions.

| Condition | Reagents/Enzymes | Products | Kinetics (Hypothetical) |

|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, 110°C, 24 hrs | Arginine + Proline | Slow (requires heat) |

| Basic hydrolysis | 2 M NaOH, 100°C, 6 hrs | Arginine + Proline | Moderate |

| Enzymatic cleavage | Proline-specific proteases (e.g., Prolidase) | Arginine + Proline | Fast (pH 7.4, 37°C) |

Mechanistic Insight :

-

Acidic/basic hydrolysis proceeds via nucleophilic attack on the carbonyl carbon of the peptide bond .

-

Enzymatic cleavage involves stereospecific recognition of proline’s cyclic structure3 .

Modification of the Arginine Guanidino Group

The guanidino group in arginine is a site for methylation, ADP-ribosylation, and nitration.

Structural Constraints :

Proline Ring-Specific Reactions

Proline’s secondary amine participates in cycloadditions and hydroxylation.

Kinetic Data :

-

Hydroxylation exhibits a of ~0.5 s⁻¹ for proline-rich substrates .

-

Cycloaddition rates depend on azide electronics ( kcal/mol) .

Table: Stability Under Physiological Conditions

| Parameter | Value/Range | Method | Reference |

|---|---|---|---|

| Half-life (pH 7.4) | ~48 hours | HPLC/UV monitoring | |

| Thermal degradation | DSC | ||

| Oxidative stability | Susceptible to ROS | ESR spectroscopy |

Key Observations :

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

Arginylproline is known for its involvement in several biochemical pathways, primarily due to the individual properties of its constituent amino acids. Arginine serves as a precursor for nitric oxide synthesis, which plays a crucial role in vascular health and cellular signaling. Proline contributes to protein stability and structure. The combination of these two amino acids in this compound may enhance these properties, potentially leading to unique biochemical functions.

Therapeutic Applications

-

Cardiovascular Health :

- This compound has been studied for its potential benefits in cardiovascular conditions. It may help improve endothelial function by enhancing nitric oxide production, thereby promoting vasodilation and improving blood flow .

- Research indicates that dietary supplementation with arginine can positively affect cardiovascular health by reducing blood pressure and improving lipid profiles .

- Wound Healing :

- Muscle Recovery :

Nutritional Applications

- Dietary Supplementation :

- Salt Reduction :

Case Studies and Research Findings

- A study examining the effects of this compound on muscle recovery found that participants who supplemented with this dipeptide experienced significantly less muscle soreness compared to those who did not . The findings suggest that this compound may facilitate quicker recovery through enhanced nitric oxide production.

- Another investigation into the wound healing properties of this compound demonstrated that topical application accelerated healing rates in animal models. The study highlighted increased collagen deposition at the wound site, underscoring the dipeptide's potential therapeutic benefits in dermatological applications .

Wirkmechanismus

Arginylproline exerts its effects primarily through the peptide transporter 1 (PepT1) pathway. This pathway facilitates the transport of the dipeptide into cells, where it can influence intracellular triglyceride levels. The molecular targets and pathways involved include the regulation of lipid metabolism and the modulation of specific enzymes and transporters associated with triglyceride synthesis and breakdown .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to arginylproline include other dipeptides composed of arginine and different amino acids, such as:

- Arginylglycine

- Arginylalanine

- Arginylserine

Uniqueness

This compound is unique due to its specific combination of arginine and proline, which imparts distinct biochemical properties. Its ability to reduce intracellular triglyceride levels through the PepT1 pathway sets it apart from other dipeptides, making it a compound of interest for metabolic research and potential therapeutic applications .

Biologische Aktivität

Arginylproline, a dipeptide formed from arginine and proline, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

This compound is synthesized through the peptide bond formation between arginine and proline. The unique structure of this dipeptide contributes to its biological functions, particularly in metabolic processes and cellular signaling.

Biological Functions

- Role in Nitric Oxide Synthesis :

-

Influence on Metabolic Pathways :

- Recent studies suggest that arginylation (the addition of arginine to proteins) regulates purine nucleotide biosynthesis. Lack of arginylation can make cells vulnerable to inhibitors of purine nucleotide synthesis, indicating that this compound may play a role in metabolic stability and enzyme activity .

- Potential in Cardiovascular Health :

2. Diabetes Management

A study examined the association between arginine metabolites and type 2 diabetes (T2D). It found that changes in arginine levels were inversely associated with T2D risk, highlighting the importance of arginine bioavailability in metabolic health. This suggests that this compound could play a role in managing insulin resistance and metabolic disorders .

Table 1: Summary of Biological Activities Related to this compound

Future Directions for Research

Further studies are needed to explore the specific mechanisms by which this compound exerts its biological effects. Potential areas of focus include:

- Mechanistic Studies : Investigating how this compound influences cellular signaling pathways.

- Clinical Trials : Conducting trials to assess the efficacy of this compound supplementation in various health conditions.

- Comparative Studies : Evaluating the effects of this compound against other peptides derived from amino acids.

Eigenschaften

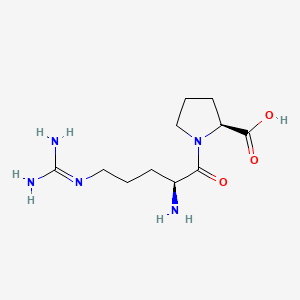

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJAALCCPOTJGB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178886 | |

| Record name | Arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-69-1 | |

| Record name | Arg-Pro | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.